2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indolizine core.
Trifluoromethylated compounds: Molecules such as trifluoromethylbenzene and trifluoromethylphenyl derivatives exhibit similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is unique due to the combination of its indolizine core and trifluoromethylphenyl group, which confer enhanced stability, reactivity, and biological activity . This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)15-9-6-10-16(13-15)28-22(31)18-17-11-4-5-12-29(17)20(19(18)27)21(30)14-7-2-1-3-8-14/h1-13H,27H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRQAIPTRSGELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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